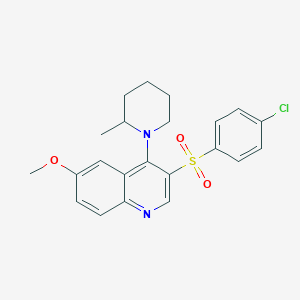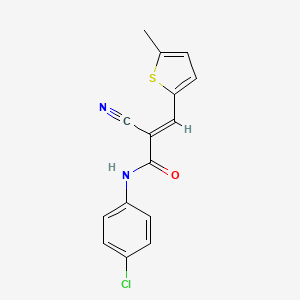![molecular formula C11H9F5N2O B2578587 (E)-4,4,5,5,5-Pentafluor-1-[(3-Pyridinylmethyl)amino]-1-penten-3-on CAS No. 692738-21-9](/img/structure/B2578587.png)
(E)-4,4,5,5,5-Pentafluor-1-[(3-Pyridinylmethyl)amino]-1-penten-3-on
Übersicht
Beschreibung
(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one is a fluorinated organic compound with a unique structure that includes a pentafluorinated carbon and a pyridinylmethylamino group
Wissenschaftliche Forschungsanwendungen
(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which offer enhanced chemical resistance and durability.
Vorbereitungsmethoden
The synthesis of (E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one typically involves the reaction of a pentafluorinated alkene with a pyridinylmethylamine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, often using reagents like sodium methoxide or potassium tert-butoxide. These reactions typically yield substituted alkenes or amines.
Wirkmechanismus
The mechanism of action of (E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorinated structure enhances its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one include other fluorinated alkenes and amines, such as:
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with applications in catalysis and materials science.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Known for its use in transition metal catalysis and polymerization reactions.
The uniqueness of (E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one lies in its specific combination of a pentafluorinated carbon and a pyridinylmethylamino group, which imparts distinct chemical and biological properties not found in other similar compounds .
Eigenschaften
IUPAC Name |
(E)-4,4,5,5,5-pentafluoro-1-(pyridin-3-ylmethylamino)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5N2O/c12-10(13,11(14,15)16)9(19)3-5-18-7-8-2-1-4-17-6-8/h1-6,18H,7H2/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLRGLUPTUWXOM-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC=CC(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN/C=C/C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348220 | |
| Record name | (E)-4,4,5,5,5-Pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692738-21-9 | |
| Record name | (E)-4,4,5,5,5-Pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)
![2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2578506.png)
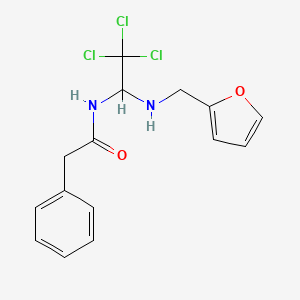
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)
![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)
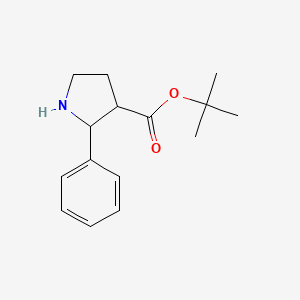
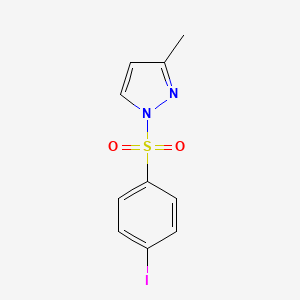


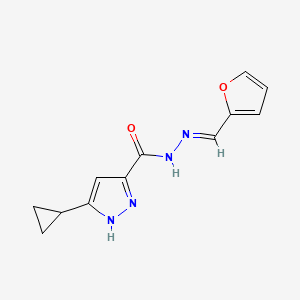
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2578519.png)
